Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)
CAS No.: 22533-15-9
Cat. No.: VC18825271
Molecular Formula: C28H16BF12Na
Molecular Weight: 614.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22533-15-9 |
|---|---|
| Molecular Formula | C28H16BF12Na |
| Molecular Weight | 614.2 g/mol |
| IUPAC Name | sodium;tetrakis[4-(trifluoromethyl)phenyl]boranuide |
| Standard InChI | InChI=1S/C28H16BF12.Na/c30-25(31,32)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(33,34)35,23-13-5-19(6-14-23)27(36,37)38)24-15-7-20(8-16-24)28(39,40)41;/h1-16H;/q-1;+1 |
| Standard InChI Key | KXIHZUVOFLOTPF-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F.[Na+] |
Introduction
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide, with the chemical formula C<sub>32</sub>H<sub>12</sub>BF<sub>24</sub>Na and a molecular weight of 886.209 g/mol . It is often colloquially termed "BARF" (a backronym for Bis(aryl)fluoroborate) or "Kobayashi's anion" in recognition of Hiroshi Kobayashi’s pioneering synthesis work . The anion’s structure distinguishes it from related species like BArF<sub>20</sub><sup>−</sup> [(C<sub>6</sub>F<sub>5</sub>)<sub>4</sub>B]<sup>−</sup>, which lacks the meta-trifluoromethyl substituents .
Table 1: Key Chemical Identifiers
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of NaBArF<sub>24</sub> typically proceeds via a magnesium-halogen exchange reaction. A representative method involves treating 3,5-bis(trifluoromethyl)phenylmagnesium bromide (Ar<sup>F</sup>MgBr) with sodium tetrafluoroborate (NaBF<sub>4</sub>) in diethyl ether :
This reaction capitalizes on the poor solubility of NaBArF<sub>24</sub> in ether, facilitating its precipitation and subsequent purification . Alternative routes employ Brookhart’s acid ([(Et<sub>2</sub>O)<sub>2</sub>H]BArF<sub>24</sub>), formed by treating NaBArF<sub>24</sub> with hydrogen chloride in ether, to generate catalytically active species .
Molecular Geometry and Steric Effects
X-ray crystallography reveals a tetrahedral boron center surrounded by four aryl ligands, each oriented perpendicularly to minimize steric clashes . The 3,5-bis(trifluoromethyl) substituents create a conical steric profile, shielding the boron atom from nucleophiles and stabilizing the anion against hydrolysis. This geometry is critical for applications requiring non-coordinating anions, such as olefin polymerization catalysts .
Table 2: Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| B–C Bond Length | 1.62–1.65 Å | |
| Dihedral Angle (Ar–B–Ar) | 109.5° | |
| Van der Waals Volume | ~480 ų |
Physicochemical Properties
NaBArF<sub>24</sub> exhibits unique solubility characteristics, dissolving readily in polar aprotic solvents (e.g., acetonitrile) and moderately in water . Its lipophilicity (log P ≈ 5.2) enables phase-transfer catalysis, while the electron-withdrawing trifluoromethyl groups confer oxidative stability up to 310°C . Notably, the compound decomposes upon exposure to strong oxidizers, releasing boron trifluoride (BF<sub>3</sub>) and fluorinated aromatics .
Reactivity and Mechanistic Role
As a Non-Coordinating Anion
In transition metal catalysis, NaBArF<sub>24</sub> serves as a "spectator" anion, preventing metal center poisoning by avoiding coordination. For example, in palladium-catalyzed cross-coupling reactions, the anion stabilizes cationic intermediates without participating in redox cycles .
Phase-Transfer Catalysis
The anion’s lipophilicity facilitates cation extraction into organic phases. In solvent polymeric membrane electrodes, NaBArF<sub>24</sub> enables selective ion sensing by forming stable ion pairs with target cations (e.g., K<sup>+</sup>, NH<sub>4</sub><sup>+</sup>) .
Applications in Modern Chemistry
Polymer Synthesis
NaBArF<sub>24</sub> is integral to the synthesis of polyketones via nickel-catalyzed copolymerization of ethylene and carbon monoxide. The anion’s inertness prevents catalyst deactivation, yielding high-molecular-weight polymers .
Electrochemical Sensors
Incorporated into ion-selective membranes, NaBArF<sub>24</sub> enhances sensor selectivity for alkali metal ions. Its fluorinated matrix reduces water uptake, improving device longevity .
Table 3: Industrial and Research Applications
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